molecular formula C6H9ClF3NO2 B3005681 5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1311313-72-0

5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B3005681
CAS No.: 1311313-72-0
M. Wt: 219.59
InChI Key: HRTSVFZWYXFGKV-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position of the pyrrolidine ring and a carboxylic acid group at the 2-position, with a hydrochloride counterion. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing properties of the CF₃ group, which enhances metabolic stability and bioavailability . Its structural features make it a valuable building block for drug discovery, particularly in protease inhibitors and peptidomimetics.

Biological Activity

5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group, which enhances its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in drug development.

  • Molecular Formula: C6H9ClF3NO2
  • Molecular Weight: 219.59 g/mol
  • Purity: Typically around 95%

The biological activity of this compound is largely attributed to its trifluoromethyl group, which can enhance binding affinity to various biological targets. This group has been shown to:

  • Improve drug potency by lowering the pKa of cyclic carbamates through hydrogen bonding interactions with proteins.
  • Influence the chemical reactivity and biological behavior of the compound, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have evaluated the anticancer properties of related pyrrolidine derivatives, indicating that compounds with structural similarities exhibit potent activity against various cancer cell lines. Specifically, derivatives containing carboxylic acid groups have demonstrated cytotoxic effects on A549 human lung adenocarcinoma cells. For instance:

  • Compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay.
  • Notably, certain derivatives showed reduced viability in A549 cells while exhibiting lower toxicity towards non-cancerous cells, suggesting a promising therapeutic index .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens:

  • The antimicrobial efficacy was assessed against various clinically significant pathogens, including carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa.
  • The results indicated that certain derivatives exhibited selective antimicrobial activity, highlighting their potential in combating resistant infections .

Comparative Analysis

To better understand the unique features of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesAnticancer ActivityAntimicrobial Activity
5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid HClTrifluoromethyl group, carboxylic acidHighModerate
cis-3,4-DiphenylpyrrolidineNo trifluoromethyl groupModerateLow
Pyrrolidine-2-oneKetone instead of carboxylic acidLowModerate

Case Studies and Research Findings

  • Anticancer Studies : In a study involving the evaluation of several pyrrolidine derivatives, those with free amino groups exhibited the most potent anticancer activity against A549 cells while maintaining low cytotoxicity towards normal cells .
  • Antimicrobial Studies : Another study highlighted the effectiveness of pyrrolidine derivatives against multidrug-resistant bacteria. The compounds were tested against resistant strains, showing promising results that could lead to new treatments for resistant infections .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, derivatives of 5-(trifluoromethyl)pyrrolidine-2-carboxylic acid have been tested for their antitumor properties. A related study on trifluoromethyl-substituted nucleosides demonstrated promising in vitro activity against human leukemia cell lines, with IC50 values indicating effective proliferation inhibition .

Pharmacological Properties
The incorporation of trifluoromethyl groups into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic profiles. The presence of this group often enhances lipophilicity and metabolic stability, making compounds more effective as therapeutic agents. For example, trifluoromethylated compounds have been utilized in the development of selective inhibitors for various enzymes, showcasing their potential in targeted therapy .

Organic Synthesis

Late-Stage Functionalization
5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride can serve as a versatile building block in organic synthesis. Its ability to undergo late-stage functionalization allows for the modification of complex molecules without compromising their structural integrity. This is particularly valuable in the synthesis of natural products and pharmaceuticals, where maintaining the core structure while introducing functional groups is crucial .

Synthesis of Trifluoromethyl Thioesters
A notable application involves the use of this compound in deoxygenative trifluoromethylthiolation reactions. The method facilitates the conversion of carboxylic acids into trifluoromethyl thioesters, which are important intermediates in the synthesis of various bioactive compounds . The following table summarizes key findings from studies on trifluoromethyl thiolation:

Substrate Reaction Conditions Yield (%) Notes
Aromatic CarboxylicTHF, room temperature, 30 minUp to 91%High functional group tolerance
Aliphatic CarboxylicTHF, room temperature, 30 minUp to 85%Effective for sensitive functional groups
Natural ProductsTHF, room temperature, varied timesVariedApplicable to complex natural products

Agrochemical Applications

The unique properties of trifluoromethylated compounds extend beyond medicinal chemistry into agrochemicals. The trifluoromethyl group can enhance the efficacy and selectivity of herbicides and pesticides. Research indicates that such modifications can lead to improved performance characteristics, including increased potency against target pests while minimizing environmental impact .

Case Study 1: Antitumor Activity Evaluation

A study evaluated several derivatives of 5-(trifluoromethyl)pyrrolidine-2-carboxylic acid for their antitumor activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Synthesis of Trifluoromethyl Thioesters

In a series of experiments aimed at synthesizing trifluoromethyl thioesters from carboxylic acids, researchers successfully employed 5-(trifluoromethyl)pyrrolidine-2-carboxylic acid as a substrate. The method demonstrated high efficiency and selectivity, underscoring its potential for practical applications in pharmaceutical synthesis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can its purity and structure be validated?

  • Synthetic Routes : The compound can be synthesized via cyclization of trifluoromethyl-containing precursors, followed by carboxylation and subsequent hydrochlorination. For example, pyrrolidine scaffolds are often synthesized using ring-closing metathesis or nucleophilic substitution reactions with trifluoromethylating agents like TMSCF₃ .
  • Characterization Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR are critical for confirming the trifluoromethyl group and stereochemistry. Solvent-dependent shifts (e.g., D₂O vs. DMSO-d₆) help resolve overlapping peaks .
  • HPLC-MS : To assess purity (>95%) and detect trace impurities .
  • X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties, and what analytical challenges arise during characterization?

  • Physicochemical Impact : The -CF₃ group increases lipophilicity (logP) and metabolic stability, which is common in bioactive molecules. However, it may introduce steric hindrance, affecting reactivity .
  • Analytical Challenges :

  • ¹⁹F NMR Signal Splitting : Due to coupling with adjacent protons, requiring optimized decoupling parameters .
  • Hygroscopicity : The hydrochloride salt may absorb moisture, necessitating anhydrous handling during elemental analysis .

Advanced Research Questions

Q. What strategies are effective for resolving discrepancies in biological activity data across different assay systems?

  • Methodological Approaches :

  • Dose-Response Reproducibility : Validate assays using positive controls (e.g., known enzyme inhibitors) to rule out false negatives/positives .
  • Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent dissolution, as aggregation in aqueous buffers can skew IC₅₀ values .
  • Orthogonal Assays : Combine enzymatic assays with cellular models (e.g., HEK293 transfection) to confirm target engagement .

Q. How can stereochemical configuration at the pyrrolidine ring impact the compound’s interaction with biological targets?

  • Case Study : (R)- and (S)-enantiomers of pyrrolidine derivatives exhibit divergent binding affinities to enzymes like prolyl oligopeptidase. Molecular docking simulations (e.g., AutoDock Vina) paired with circular dichroism (CD) can elucidate chiral-dependent interactions .
  • Experimental Design :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .
  • Pharmacokinetic Profiling : Compare metabolic stability (e.g., microsomal assays) between enantiomers to prioritize leads .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Purification Methods :

  • Ion-Exchange Chromatography : Effective for isolating hydrochloride salts via pH-gradient elution .
  • Countercurrent Chromatography (CCC) : Useful for large-scale separation without solid-phase adsorption .
    • Process Optimization :
  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratios) to maximize yield and minimize impurities .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?

  • Root-Cause Analysis :

  • Sample Purity : Re-run NMR after silica gel chromatography to remove residual solvents .
  • Isotopic Interferences : For IR, ensure KBr pellets are free of moisture to avoid O-H stretch artifacts .
    • Resolution Workflow :

Confirm sample preparation protocols.

Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. Why might computational predictions (e.g., DFT-calculated NMR shifts) deviate from experimental data?

  • Key Factors :

  • Solvent Effects : DFT models often assume gas-phase conditions; apply implicit solvent models (e.g., COSMO) to improve accuracy .
  • Conformational Flexibility : Rotameric states of the pyrrolidine ring can alter chemical shifts. Use molecular dynamics (MD) simulations to account for dynamic effects .

Q. Methodological Tables

Parameter Technique Considerations Reference
Purity AssessmentHPLC-MS (C18 column)Use 0.1% TFA in mobile phase to enhance peak resolution
Stereochemical ConfirmationX-ray CrystallographyRequires single crystals; consider vapor diffusion
Enantiomer SeparationChiral HPLC (Chiralpak IA)Optimize isocratic elution with hexane/ethanol
Process OptimizationDoE (Temperature, Solvent)Use JMP or Minitab software for multivariate analysis

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

(2S,4S)-4-(Trifluoromethyl)pyrrolidine-2-carboxylic Acid Hydrochloride

This positional isomer has the CF₃ group at the 4-position instead of the 5-position. For example, the 4-CF₃ isomer may exhibit different hydrogen-bonding interactions compared to the 5-CF₃ derivative due to steric and electronic differences .

(2R,5R)-5-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride

Replacing the CF₃ group with a phenyl ring introduces hydrophobicity and π-π stacking capabilities. The phenyl-substituted analog (CAS 1807939-10-1) has a molecular weight of 227.69 g/mol and may exhibit improved membrane permeability but reduced metabolic stability compared to the trifluoromethylated compound .

Property 5-CF₃ Derivative 4-CF₃ Isomer 5-Phenyl Analog
Substituent Position 5-position 4-position 5-position
Key Functional Group -CF₃ -CF₃ -Ph
Molecular Weight (g/mol) ~275 (estimated) ~275 (estimated) 227.69
Hydrophobicity (LogP) Moderate Moderate High
Metabolic Stability High High Moderate

Heterocyclic Core Modifications

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride

This compound (CAS 720720-96-7) replaces the pyrrolidine core with a thiazolo-pyridine scaffold. Such modifications can alter solubility and target selectivity compared to the pyrrolidine-based CF₃ derivative .

1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Hydrochloride

This pyrazole-pyridine hybrid (CAS 2031268-82-1) has a trifluoromethyl group on a pyrazole ring instead of pyrrolidine. The planar pyrazole core may reduce conformational flexibility but enhance aromatic interactions in enzyme active sites. Its molecular formula (C₁₀H₇ClF₃N₃O₂) and higher nitrogen content suggest increased polarity compared to the pyrrolidine analog .

Property 5-CF₃ Pyrrolidine Thiazolo-Pyridine Pyrazole-Pyridine
Core Structure Pyrrolidine Thiazolo-pyridine Pyrazole-pyridine
Molecular Formula C₆H₉ClF₃NO₂ C₈H₁₁ClN₂O₂S C₁₀H₇ClF₃N₃O₂
Polar Surface Area Moderate High High
Conformational Flexibility High Moderate Low

Fluorinated Carboxylic Acid Derivatives

3-Fluoropyridine-2-carboxylic Acid Hydrochloride

This pyridine-based fluorinated compound (CAS 152126-31-3) shares a carboxylic acid group and halogen substitution but lacks the pyrrolidine ring. However, the pyridine ring’s aromaticity may limit its utility in mimicking peptide bonds .

5-Fluoro-6-methylpyridine-2-carboxylic Acid

With a fluorine atom at the 5-position and a methyl group at the 6-position (CAS 1005474-88-3), this derivative highlights how additional substituents influence electronic effects. The methyl group increases steric hindrance, which could reduce binding to flat enzymatic pockets compared to the CF₃-pyrrolidine analog .

Key Research Findings

  • Synthetic Utility : The pyrrolidine core of 5-CF₃ derivatives is frequently synthesized via hydrochlorination of proline analogs, as seen in the preparation of pyrrolidine-2-carboxylic acid methyl ester hydrochloride ().
  • Biological Relevance : CF₃-substituted pyrrolidines are prevalent in protease inhibitors due to their ability to mimic transition states. For example, analogs like (R)-2-methyl-1-(3-oxo-3-...)pyrrolidine-2-carboxylic acid methyl ester () are used in kinase targeting.
  • Stability: The CF₃ group’s strong electron-withdrawing nature stabilizes the pyrrolidine ring against oxidative degradation, a critical advantage over non-fluorinated analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid ().

Properties

IUPAC Name

5-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-2-1-3(10-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTSVFZWYXFGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C(=O)O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311313-72-0
Record name 5-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride
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